molecular formula C17H18F2N2O B610977 N'-丁基-2',3'-二氟-[1,1'-联苯]-4-碳酰肼 CAS No. 1816294-67-3

N'-丁基-2',3'-二氟-[1,1'-联苯]-4-碳酰肼

货号 B610977
CAS 编号: 1816294-67-3
分子量: 304.3408
InChI 键: OSQKWTZHYXRTBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biphenyl compounds are a class of organic compounds which consist of two connected phenyl rings . The compound you mentioned seems to be a derivative of biphenyl with fluorine atoms and a carbohydrazide group attached. Fluorinated biphenyls are often used in the pharmaceutical industry due to their unique properties .


Synthesis Analysis

The synthesis of fluorinated biphenyl compounds often involves cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction involves the use of a palladium catalyst and organoboron reagents .


Molecular Structure Analysis

The molecular structure of biphenyl compounds generally consists of two phenyl rings connected by a single bond . The presence of fluorine atoms and a carbohydrazide group would alter the electronic structure and potentially the spatial arrangement of the molecule.


Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of fluorine atoms in a compound can significantly alter its properties, such as its reactivity, polarity, and stability .

科学研究应用

Inhibition of Histone Deacetylase (HDAC)

SR-4370 is a synthetic inhibitor of histone deacetylase (HDAC). It preferentially inhibits HDAC3 (IC50=60nM) over HDAC1 (IC50=500nM) and HDAC2 (IC50=100nM) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Treatment of Prostate Cancer

SR-4370 has been found to suppress AR signaling and in vivo prostate tumor growth . Androgen receptor (AR) is an androgen-activated transcription factor and drives prostate cancer (PCa) progression. SR-4370 markedly suppressed AR signaling, PCa cell proliferation in vitro, and prostate tumor growth in vivo .

Suppression of AR Signaling

SR-4370 markedly suppresses AR signaling . The androgen receptor (AR) is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone in the cytoplasm and then translocating into the nucleus.

Downregulation of AR Target Genes

Gene expression profiling experiments revealed that SR-4370 downregulates AR, AR-Vs and AR target genes . This could have implications in the treatment of diseases where these genes play a critical role.

Inhibition of MYC Oncogenic Network

SR-4370 has been found to downregulate the MYC oncogenic network . The MYC oncogene codes for a transcription factor that is involved in the control of cell proliferation and differentiation.

Decreasing Viability of Breast Cancer Cells

SR-4370 decreases the viability of MDA-MB-231 human breast cancer cells with an IC50 value of 12.6 µM . This suggests potential applications in the treatment of breast cancer.

安全和危害

The safety and hazards associated with a compound depend on its specific properties. For instance, some biphenyl compounds can be hazardous due to their potential toxicity .

未来方向

The future directions in the study of fluorinated biphenyl compounds could involve the development of more efficient synthesis methods, the exploration of their potential applications in various fields such as pharmaceuticals, and the investigation of their environmental impact .

属性

IUPAC Name

N'-butyl-4-(2,3-difluorophenyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQKWTZHYXRTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide

Q & A

A: SR-4370 is a benzoylhydrazide-based molecule that acts as a potent and selective inhibitor of class I HDACs, specifically HDAC1, HDAC2, and HDAC3 [, ]. In the context of prostate cancer, SR-4370 disrupts the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer cell growth and survival.

  • Downregulating AR and AR-V7 expression: SR-4370 reduces the levels of both the full-length AR and its constitutively active variant AR-V7, which contributes to castration-resistant prostate cancer. []
  • Suppressing AR target gene expression: By inhibiting AR signaling, SR-4370 effectively reduces the expression of genes regulated by the androgen receptor, thereby inhibiting prostate cancer cell proliferation. []

A: The enhanced efficacy observed with the combination of SR-4370 and entinostat stems from their distinct chemical structures and potentially complementary mechanisms of targeting class I HDACs [, ]. Although both compounds inhibit the same class of HDACs, their distinct chemical structures likely result in different binding interactions and potentially affect a broader range of downstream targets. This broadened target engagement could explain the observed synergistic effects:

  • Profound suppression of lipid metabolism: Studies using global lipidomics have revealed that SR-4370, particularly in combination with entinostat, potently inhibits lipid production in various cancer cells []. This suggests that targeting lipid metabolism through combined HDAC inhibition could be a promising anticancer strategy.
  • Enhanced activation of cell death pathways: The combination of SR-4370 and entinostat more effectively activates cell death signaling pathways compared to either compound alone, contributing to enhanced tumor suppression [].

A: Preclinical studies using xenograft mouse models of prostate cancer have demonstrated the therapeutic potential of SR-4370, especially in combination with entinostat []. Key findings from these studies include:

  • Favorable safety profile: Importantly, both individual and combined treatments were well-tolerated by the mice, with no observable adverse effects on body weight or blood chemistry parameters [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。